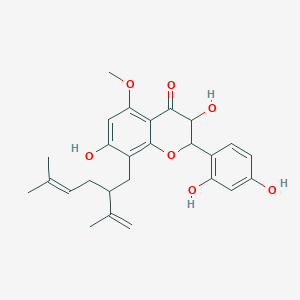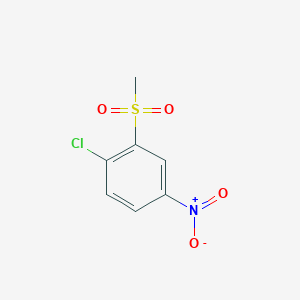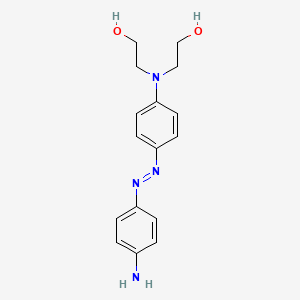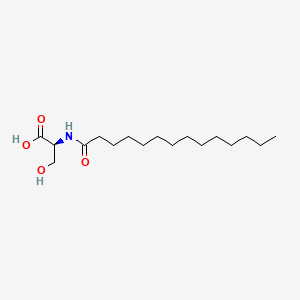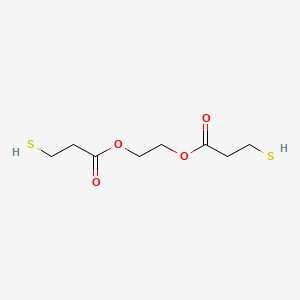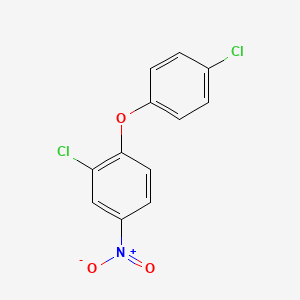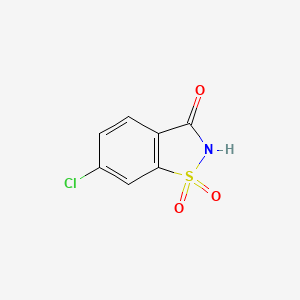
6-氯代糖精
描述
6-Chlorosaccharin is a derivative of saccharin, an artificial sugar . It is a chemical compound and is considered a strong chlorinating reagent .
Synthesis Analysis
The synthesis of saccharin and its derivatives, including 6-Chlorosaccharin, has been reported in the literature . The application of saccharin and its derivatives represents a greener and superior catalytic approach for reactions .Molecular Structure Analysis
The molecular formula of 6-Chlorosaccharin is C7H4ClNO3S . Its molecular weight is 217.63 g/mol .Chemical Reactions Analysis
6-Chlorosaccharin has been used as a catalyst for a wide variety of organic transformations . It has been involved in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .Physical And Chemical Properties Analysis
6-Chlorosaccharin is a crystalline compound . It is soluble in most common organic solvents . The melting point is 148-152 °C .科学研究应用
Use as a Catalyst in Organic Transformations
- Summary of Application : 6-Chlorosaccharin and its derivatives have been used as catalysts for a wide variety of organic transformations . This represents a greener and superior catalytic approach for reactions .
- Methods of Application : The review reports synthesis of saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin, and [Bmim]Sac .
- Results or Outcomes : The catalytic application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation .
Use as a Chlorinating Reagent
- Summary of Application : N-Chlorosaccharin (NCSac) is of great importance in synthetic organic chemistry since its chloro substituent is more electrophilic than the chlorine in the structurally analogous N-chloro-succinimide .
- Methods of Application : NCSac is stable, crystalline, soluble in most common organic solvents; it is a commercially available, relatively inexpensive reagent and commonly used in diverse organic transformations, such as halogenation, co-halogenation, addition, oxidation, allylic and benzylic halogenation .
- Results or Outcomes : The reagent is more reactive than other N-chloroimides, but requires long reaction times, affording a mixture of vicinal chloro-fluoroalkenes, but only Markovnikov products .
Use as a Source of CO, NH2, SCN, SCF3 and Nitro Groups
- Summary of Application : Saccharin derivatives act as a source of CO, NH2, SCN, SCF3 and nitro groups . This expands the range of reactions that can be catalyzed by saccharin and its derivatives .
- Methods of Application : The review reports synthesis of saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin, and [Bmim]Sac .
- Results or Outcomes : The catalytic application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation .
Use in Halogenation, Co-halogenation, Addition, Oxidation, Allylic and Benzylic Halogenation
- Summary of Application : N-Chlorosaccharin (NCSac) is used in diverse organic transformations, such as halogenation, co-halogenation, addition, oxidation, allylic and benzylic halogenation .
- Methods of Application : NCSac is stable, crystalline, soluble in most common organic solvents; it is a commercially available, relatively inexpensive reagent .
- Results or Outcomes : The reagent is more reactive than other N-chloroimides, but requires long reaction times, affording a mixture of vicinal chloro-fluoroalkenes, but only Markovnikov products .
Use as a Source of CO, NH2, SCN, SCF3 and Nitro Groups
- Summary of Application : Saccharin derivatives act as a source of CO, NH2, SCN, SCF3 and nitro groups . This expands the range of reactions that can be catalyzed by saccharin and its derivatives .
- Methods of Application : The review reports synthesis of saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin, and [Bmim]Sac .
- Results or Outcomes : The catalytic application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation .
Use in Halogenation, Co-halogenation, Addition, Oxidation, Allylic and Benzylic Halogenation
- Summary of Application : N-Chlorosaccharin (NCSac) is used in diverse organic transformations, such as halogenation, co-halogenation, addition, oxidation, allylic and benzylic halogenation .
- Methods of Application : NCSac is stable, crystalline, soluble in most common organic solvents; it is a commercially available, relatively inexpensive reagent .
- Results or Outcomes : The reagent is more reactive than other N-chloroimides, but requires long reaction times, affording a mixture of vicinal chloro-fluoroalkenes, but only Markovnikov products .
属性
IUPAC Name |
6-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRRMRLXOFZGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196740 | |
| Record name | 6-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorosaccharin | |
CAS RN |
46149-10-4 | |
| Record name | 6-Chlorosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046149104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 46149-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROSACCHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9LE5955CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




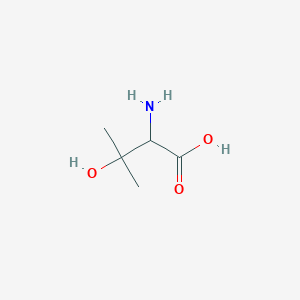
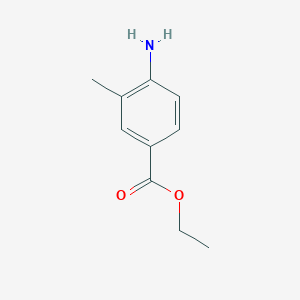
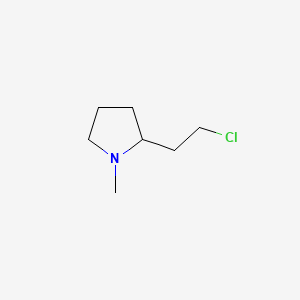
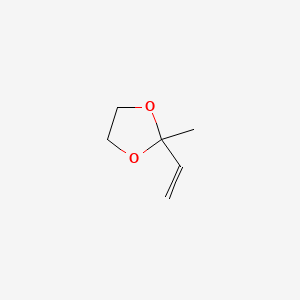
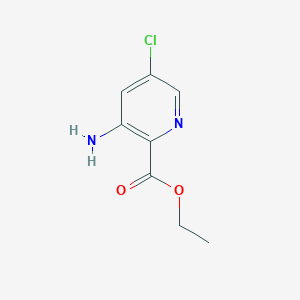
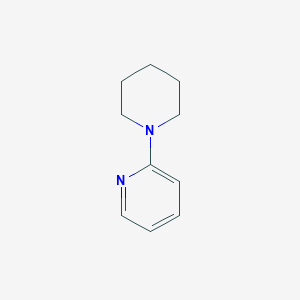
![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)
